JNJ-17156516

Description

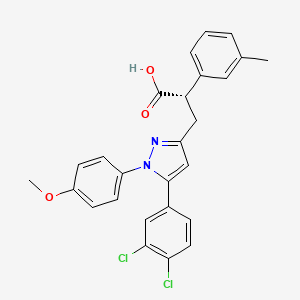

Structure

3D Structure

Propriétés

Numéro CAS |

649551-06-4 |

|---|---|

Formule moléculaire |

C26H22Cl2N2O3 |

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |

Clé InChI |

UZCIUKFEIOCAOC-QFIPXVFZSA-N |

SMILES isomérique |

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |

SMILES canonique |

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |

Origine du produit |

United States |

Foundational & Exploratory

JNJ-17156516: A Technical Guide to its Mechanism of Action as a Selective CCK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 receptor (CCK1-R), a G-protein coupled receptor integral to gastrointestinal motility, pancreatic secretion, and satiety signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and in vivo pharmacology. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Mechanism of Action: Selective CCK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the cholecystokinin 1 receptor, thereby blocking the physiological actions of its endogenous ligand, cholecystokinin (CCK). The CCK1 receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gs, initiating a cascade of intracellular signaling events upon activation.[1] By occupying the receptor binding site, this compound prevents this activation and the subsequent downstream signaling.

In Vitro Pharmacology

This compound has demonstrated high-affinity binding to the CCK1 receptor across multiple species, including human, rat, and canine.[1][2][3][4] Notably, it exhibits significant selectivity for the CCK1 receptor over the CCK2 receptor.[1][2][3][4]

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Species | Tissue/System | Value |

| pKi | Human (cloned) | Recombinant cells | 7.96 ± 0.11[1][2][3] |

| Rat (cloned) | Recombinant cells | 8.02 ± 0.11[1][2][3] | |

| Canine (cloned) | Recombinant cells | 7.98 ± 0.04[1][2][3] | |

| Human | Gallbladder tissue | 8.22 ± 0.05[3][5] | |

| Selectivity (fold) | Human | CCK1 vs. CCK2 | ~160[1][2][3] |

| Rat | CCK1 vs. CCK2 | ~230[1][2][3] | |

| Canine | CCK1 vs. CCK2 | ~75[1][2][3] | |

| pKB | Guinea Pig | Gallbladder contraction | 8.00 ± 0.07[3][5] |

In Vivo Pharmacology

In vivo studies have corroborated the in vitro findings, demonstrating the ability of this compound to antagonize CCK-8S-evoked physiological responses.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Model | Value |

| Dose for rightward shift | Guinea Pig | CCK-8S-evoked gallbladder contraction | 240 nmol/kg i.v.[2][3] |

| ED50 | Rat (anesthetized) | CCK-8S-evoked duodenal contractions | 484 nmol/kg[2][3] |

| Half-life (t1/2) | Rat | 3.0 ± 0.5 h[2][3] | |

| Bioavailability | Rat | 108 ± 10%[2][3] |

Signaling Pathways

The CCK1 receptor, a G-protein coupled receptor, activates downstream signaling cascades upon agonist binding.[1] this compound, as a competitive antagonist, prevents the initiation of these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for CCK1 and CCK2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either human, rat, or canine CCK1 or CCK2 receptors, or from fresh human gallbladder tissue, are prepared by homogenization and centrifugation.

-

Radioligand: [3H]propionyl-CCK-8 is used as the radiolabeled ligand.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

In Vitro Functional Assay: Guinea Pig Gallbladder Contraction

-

Objective: To assess the functional antagonist activity (pKB) of this compound.

-

Methodology:

-

Tissue Preparation: Strips of guinea pig gallbladder are mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension.

-

Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: Cumulative concentration-response curves to the CCK1 receptor agonist, CCK-8S, are generated.

-

Measurement: The contractile force is measured isometrically using a force transducer.

-

Data Analysis: The pKB value is calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist, using the Schild equation.

-

In Vivo Model: Anesthetized Rat Duodenal Contractions

-

Objective: To determine the in vivo efficacy (ED50) of this compound.

-

Methodology:

-

Animal Preparation: Male rats are anesthetized, and a catheter is placed in the jugular vein for drug administration. A strain gauge transducer is sutured to the duodenum to measure contractions.

-

Agonist Infusion: A continuous intravenous infusion of CCK-8S is administered to induce submaximal duodenal contractions.

-

Antagonist Administration: this compound is administered intravenously at various doses.

-

Measurement: The frequency and amplitude of duodenal contractions are recorded before and after antagonist administration.

-

Data Analysis: The dose of this compound that produces a 50% reduction in the CCK-8S-evoked duodenal contractions (ED50) is calculated.

-

Conclusion

This compound is a highly potent and selective CCK1 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species further underscores its potential as a pharmacological tool and a candidate for therapeutic development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and scientists working to further elucidate the role of the CCK1 receptor in physiology and disease, and for drug development professionals exploring the therapeutic potential of CCK1 receptor antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (this compound), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide PMID: 17684117 | MCE [medchemexpress.cn]

JNJ-17156516: A Comprehensive Technical Review of its High-Selectivity for the CCK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-17156516, a potent and highly selective antagonist for the cholecystokinin (B1591339) 1 (CCK1) receptor. The document collates available quantitative data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Compound Profile

This compound, with the chemical name 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate, is a novel non-peptide antagonist of the CCK1 receptor.[1] Its development was driven by the need for selective antagonists to elucidate the physiological roles of the CCK1 receptor and to explore its therapeutic potential in various gastrointestinal and central nervous system disorders.[2]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the CCK1 receptor over the CCK2 receptor has been rigorously quantified across multiple species using radioligand binding assays. The data consistently demonstrates a high affinity for the CCK1 receptor and a significant fold-difference in affinity compared to the CCK2 receptor.

Table 1: In Vitro Binding Affinity (pKi) of this compound at CCK1 and CCK2 Receptors

| Species | CCK1 Receptor (pKi ± SEM) | CCK2 Receptor (pKi ± SEM) | Selectivity Fold-Difference (CCK1 vs CCK2) |

| Human | 7.96 ± 0.11[1][3] | Not explicitly stated, but selectivity is ~160-fold[1][3] | ~160[1][3] |

| Rat | 8.02 ± 0.11[1][3] | Not explicitly stated, but selectivity is ~230-fold[1][3] | ~230[1][3] |

| Canine | 7.98 ± 0.04[1][3] | Not explicitly stated, but selectivity is ~75-fold[1][3] | ~75[1][3] |

Table 2: Functional Antagonist Activity and In Vivo Efficacy

| Assay | Species/Tissue | Parameter | Value (± SEM) |

| Gallbladder Contraction Assay | Guinea Pig | pKB[1] | 8.00 ± 0.07[1] |

| CCK-8S-Evoked Gallbladder Contraction | Guinea Pig | Dose for rightward shift | 240 nmol/kg i.v.[1] |

| CCK-8S-Evoked Duodenal Contractions | Rat | ED50 | 484 nmol/kg[1] |

| Bile Duct Ligation Model | Rat | ED50 (vs. Dexloxiglumide) | 8.2 µmol/kg p.o. (>30 µmol/kg for Dexloxiglumide)[1] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the standard methodologies employed in the characterization of this compound.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for cloned human, rat, and canine CCK1 and CCK2 receptors.

General Procedure:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.

-

Radioligand Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-CCK-8) is incubated with the prepared cell membranes.

-

Competitive Binding: A range of concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: The incubation is terminated, and the bound radioligand is separated from the unbound radioligand, typically through rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism in Guinea Pig Gallbladder

This ex vivo assay assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced muscle contraction.

Objective: To determine the functional potency (pKB) of this compound as a competitive antagonist at the CCK1 receptor.

General Procedure:

-

Tissue Preparation: The gallbladder is isolated from a guinea pig and strips of the muscle tissue are prepared and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Agonist Dose-Response: A cumulative concentration-response curve is generated for a CCK1 receptor agonist (e.g., CCK-8S) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Repeat Agonist Dose-Response: In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis: The dose-response curves in the absence and presence of the antagonist are compared. For a competitive antagonist, a parallel rightward shift in the agonist dose-response curve is expected. The magnitude of this shift is used to calculate the pKB value.

Signaling Pathways

The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Conclusion

This compound is a highly potent and selective CCK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its high affinity for the human CCK1 receptor, coupled with its significant selectivity over the CCK2 receptor, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK1 receptor. The data and methodologies presented in this guide provide a solid foundation for further research and development involving this compound.

References

JNJ-17156516: A Technical Guide to a Potent and Selective CCK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and pharmacological profile of JNJ-17156516, a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. The information presented herein is intended to support further research and development efforts related to this compound and its potential therapeutic applications.

Core Chemical Properties

This compound, with the IUPAC name (S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid, is a small molecule with the chemical formula C26H22Cl2N2O3.[1] Its structure is characterized by a central pyrazole (B372694) ring substituted with dichlorophenyl, methoxyphenyl, and a propionic acid moiety bearing a methylphenyl group.

| Property | Value | Reference |

| IUPAC Name | (S)-3-(5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-(3-methylphenyl)propionic acid | [1] |

| Chemical Formula | C26H22Cl2N2O3 | [1] |

| Molecular Weight | 481.37 g/mol | [1] |

| CAS Number | 649551-06-4 | [1] |

| Synonyms | JNJ 17156516, JNJ17156516 | [1] |

Pharmacological Profile: A Selective CCK1 Receptor Antagonist

This compound is a highly potent and selective antagonist of the CCK1 receptor, demonstrating high affinity for the human, rat, and canine orthologs of this receptor. Its selectivity for the CCK1 receptor over the CCK2 receptor is a key feature of its pharmacological profile.

In Vitro Pharmacology

Radioligand Binding Assays:

This compound has been shown to have a high affinity for the CCK1 receptor across multiple species in radioligand binding studies.

| Receptor | Species | pKi (± SEM) |

| CCK1 | Human | 7.96 (± 0.11) |

| CCK1 | Rat | 8.02 (± 0.11) |

| CCK1 | Canine | 7.98 (± 0.04) |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Functional Antagonism in Guinea Pig Gallbladder:

In a functional assay using guinea pig gallbladder tissue, this compound acts as a competitive antagonist, inhibiting the contractile response induced by the CCK1 receptor agonist, cholecystokinin-8S (CCK-8S).

| Assay | Parameter | Value (± SEM) |

| Guinea Pig Gallbladder Contraction | pKB | 8.00 (± 0.07) |

pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist, indicating its potency in a functional assay.

In Vivo Pharmacology

Rat Model of Duodenal Contraction:

In anesthetized rats, this compound produces a dose-dependent inhibition of duodenal contractions induced by CCK-8S infusion.

| Parameter | Value |

| ED50 | 484 nmol/kg |

ED50 is the dose that produces 50% of the maximal effect.

Pharmacokinetics in Rats:

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties, including a good half-life and high oral bioavailability.

| Parameter | Value (± SEM) |

| Half-life (t1/2) | 3.0 (± 0.5) hours |

| Bioavailability | 108 (± 10)% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human, rat, and canine CCK1 receptors.

Materials:

-

Cell membranes expressing the recombinant human, rat, or canine CCK1 receptor.

-

Radioligand: [3H]CCK-8 (or a similar suitable radiolabeled CCK1 agonist/antagonist).

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of a non-radiolabeled CCK1 agonist (for non-specific binding), or the various dilutions of this compound.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Gallbladder Contraction Assay

Objective: To determine the functional antagonist potency (pKB) of this compound.

Materials:

-

Male guinea pigs.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).

-

Cholecystokinin-8S (CCK-8S).

-

This compound.

-

Organ bath with an isometric force transducer.

Procedure:

-

Euthanize a guinea pig and excise the gallbladder.

-

Prepare longitudinal strips of the gallbladder (approximately 10 mm long and 2 mm wide).

-

Mount the strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

-

Perform a cumulative concentration-response curve for CCK-8S to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for 30 minutes.

-

Perform a second cumulative concentration-response curve for CCK-8S in the presence of this compound.

-

Analyze the data to determine the dose ratio (the ratio of the EC50 of CCK-8S in the presence and absence of this compound).

-

Calculate the pKB value using the Schild equation.

CCK1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) to its G-protein coupled receptor, CCK1R. The primary signaling pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many of CCK's physiological actions, including smooth muscle contraction.

References

JNJ-17156516: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor, developed by Johnson & Johnson Pharmaceutical Research & Development. This document provides a detailed technical guide on the discovery and preclinical development history of this compound. The narrative begins with the identification of a novel pyrazole (B372694) series through high-throughput screening, followed by an exploration of the structure-activity relationships that led to the optimization of this chemical class. This guide details the in vitro and in vivo pharmacology of this compound, including its high affinity and selectivity for the CCK1 receptor. Furthermore, it outlines the key experimental protocols utilized in its characterization and presents all quantitative data in structured tables for clear comparison. While this compound demonstrated promising preclinical properties, its progression into clinical trials has not been publicly documented, suggesting a discontinuation of its development.

Discovery History

The discovery of this compound originated from a high-throughput screening campaign that identified a novel series of pyrazole-based compounds as potent antagonists of the CCK1 receptor.[1] This initial screening revealed a promising hit that served as the foundational scaffold for an extensive medicinal chemistry effort.

Lead Generation and Optimization

Following the initial discovery, a solution-phase combinatorial library was synthesized to rapidly explore the structure-activity relationships (SAR) of this diarylpyrazole class of antagonists.[1] The optimization process focused on substitutions at various positions of the pyrazole core to enhance potency and selectivity for the CCK1 receptor. This matrix synthesis approach, combined with quantitative structure-activity relationship (QSAR) modeling, allowed for the systematic evaluation of the contributions of different functional groups to the overall activity of the compounds.[1] This effort culminated in the identification of this compound as a lead candidate with a highly optimized profile.

Mechanism of Action

This compound functions as a competitive antagonist of the CCK1 receptor.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptor subtypes, CCK1 and CCK2. The CCK1 receptor is primarily found in the gastrointestinal system and is involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1 receptor, this compound can modulate these physiological functions.

Preclinical Pharmacology

The preclinical pharmacological profile of this compound was extensively characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Receptor Binding Affinity:

Radioligand binding assays were conducted to determine the affinity of this compound for the CCK1 receptor across different species, as well as its selectivity over the CCK2 receptor. The compound demonstrated high affinity for the human, rat, and canine CCK1 receptors.[2]

| Receptor | Species | pKi (± SEM) |

| CCK1 | Human (cloned) | 7.96 (± 0.11) |

| CCK1 | Rat (cloned) | 8.02 (± 0.11) |

| CCK1 | Canine (cloned) | 7.98 (± 0.04) |

| CCK1 | Human (gallbladder) | 8.22 (± 0.05) |

| Table 1: In Vitro Receptor Binding Affinity of this compound.[2] |

Receptor Selectivity:

This compound exhibited significant selectivity for the CCK1 receptor over the CCK2 receptor.[2]

| Species | CCK1 vs CCK2 Selectivity (fold) |

| Human | ~160 |

| Rat | ~230 |

| Canine | ~75 |

| Table 2: In Vitro Selectivity of this compound for CCK1 over CCK2 Receptor.[2] |

Functional Antagonism:

In a functional assay measuring the contraction of guinea pig gallbladder tissue, this compound behaved as a competitive antagonist with a pKB value of 8.00 ± 0.07.[2]

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in animal models by assessing its ability to antagonize CCK-8S-evoked responses.

| Model | Parameter | Value |

| Guinea Pig Gallbladder Contraction (in vivo) | Dose to shift CCK-8S dose-response curve | 240 nmol/kg i.v. |

| Anesthetized Rat Duodenal Contractions | ED50 vs. CCK-8S infusion | 484 nmol/kg |

| Table 3: In Vivo Pharmacological Activity of this compound.[2] |

Pharmacokinetics

Pharmacokinetic studies in rats revealed that this compound possesses favorable properties, including a good half-life and excellent oral bioavailability.[2]

| Species | Parameter | Value (± SEM) |

| Rat | Half-life (t1/2) | 3.0 (± 0.5) hours |

| Rat | Bioavailability | 108 (± 10) % |

| Table 4: Pharmacokinetic Parameters of this compound in Rats.[2] |

Development History

While this compound demonstrated a promising preclinical profile as a potent and selective CCK1 receptor antagonist with good pharmacokinetic properties, its subsequent development history is not well-documented in the public domain. There is no evidence from clinical trial registries or company pipeline disclosures that this compound advanced into human clinical trials. It is common for pharmaceutical companies to discontinue the development of drug candidates for a variety of reasons, including strategic portfolio decisions, unforeseen toxicity, or a lack of commercial viability. The absence of further publications or clinical trial information strongly suggests that the development of this compound was terminated at the preclinical stage.

Experimental Protocols and Visualizations

Experimental Protocols

Radioligand Binding Studies:

Membranes from cells expressing cloned human, rat, or canine CCK1 and CCK2 receptors, or from fresh human gallbladder tissue, were incubated with a radiolabeled CCK ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled CCK analog. After incubation, the membranes were harvested by filtration, and the bound radioactivity was quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Guinea Pig Gallbladder Contraction Assay (In Vitro):

Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt solution and maintained at 37°C. The tissues were contracted by the cumulative addition of the CCK agonist, CCK-8S, in the presence and absence of this compound. The antagonistic potency (pKB) was determined by analyzing the parallel rightward shift of the CCK-8S concentration-response curve.

Visualizations

Caption: Discovery and preclinical workflow for this compound.

Caption: CCK1 receptor signaling and antagonism by this compound.

References

JNJ-17156516: A Comprehensive In Vitro Analysis of a Potent CCK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity and pharmacological characteristics of JNJ-17156516, a potent and selective antagonist of the Cholecystokinin 1 (CCK1) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts.

Core Quantitative Data: In Vitro Binding Affinity of this compound

The binding affinity of this compound for the CCK1 receptor has been extensively characterized across multiple species using radioligand binding assays. The compound demonstrates high affinity for the CCK1 receptor and significant selectivity over the CCK2 receptor subtype.

| Target Receptor | Species | Preparation | Assay Type | Affinity Metric (pKi) | Selectivity (fold vs. CCK2) |

| CCK1 | Human | Cloned Receptor | Radioligand Binding | 7.96 ± 0.11 | ~160 |

| CCK1 | Rat | Cloned Receptor | Radioligand Binding | 8.02 ± 0.11 | ~230 |

| CCK1 | Canine | Cloned Receptor | Radioligand Binding | 7.98 ± 0.04 | ~75 |

| CCK1 | Human | Fresh Gallbladder Tissue | Radioligand Binding | 8.22 ± 0.05 | - |

In functional assays, this compound acts as a competitive antagonist, effectively inhibiting the action of the endogenous ligand, cholecystokinin.

| Preparation | Assay Type | Affinity Metric (pKB) |

| Guinea Pig Gallbladder | Functional Contraction Assay | 8.00 ± 0.07 |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the CCK1 receptor.

1. Membrane Preparation:

-

Source: Membranes are prepared from cell lines stably expressing the human, rat, or canine CCK1 receptor, or from fresh human gallbladder tissue.

-

Homogenization: Tissues or cells are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing: The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein Quantification: Protein concentration is determined using a standard method, such as the Bradford or BCA assay.

2. Assay Procedure:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8).

-

50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled CCK-8 for non-specific binding).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Gallbladder Contraction Assay (Functional)

This protocol describes a functional assay to determine the antagonist potency (pKB) of this compound.

1. Tissue Preparation:

-

Dissection: Gallbladders are excised from guinea pigs and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.

-

Muscle Strips: Longitudinal muscle strips of a standardized size are prepared from the gallbladder.

2. Experimental Setup:

-

Organ Bath: The muscle strips are mounted in organ baths containing the physiological salt solution maintained at 37°C and continuously aerated.

-

Tension Recording: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the bath solution.

3. Assay Procedure:

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a CCK1 receptor agonist (e.g., CCK-8) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined time.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

4. Data Analysis:

-

Dose-Ratio: The dose-ratio is calculated by dividing the EC50 of the agonist in the presence of this compound by the EC50 of the agonist alone.

-

Schild Plot: A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of this compound.

-

pA2/pKB Determination: The pA2 value (or pKB for a competitive antagonist) is determined from the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

Signaling Pathways Modulated by CCK1 Receptor Activation

Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects. The primary signaling pathways are depicted below.

The Role of JNJ-17156516 in Gastrointestinal Physiology: An Analysis of Publicly Available Data

Despite a comprehensive search of scientific literature, clinical trial registries, and other publicly accessible data, no information was found regarding the compound JNJ-17156516 and its role in gastrointestinal physiology. This suggests that this compound may be an internal Johnson & Johnson designation for a preclinical compound that has not yet been publicly disclosed, or the identifier may be inaccurate.

Gastrointestinal (GI) physiology is a complex field involving the intricate coordination of digestion, absorption, motility, and immune function within the GI tract.[1][2] The development of novel therapeutics for gastrointestinal disorders often targets specific molecular pathways to modulate these physiological processes.[1][3] Johnson & Johnson is a key player in the development of treatments for inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[4] Their research and development efforts include exploring new mechanisms of action to address the unmet needs of patients with these conditions.[4]

The process of drug discovery and development involves extensive preclinical research to identify and characterize new chemical entities. These early-stage compounds are often assigned internal identifiers, such as the "JNJ-" prefix used by Johnson & Johnson, before they are given a more formal name for publication or clinical trials. It is common for information about such compounds to remain proprietary until a certain stage of development is reached, such as the filing of a patent or the initiation of clinical studies.

Given the absence of public information on this compound, it is not possible to provide a detailed technical guide on its core role in gastrointestinal physiology, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals interested in the latest advancements in gastroenterology, it is recommended to monitor publications from major pharmaceutical companies, proceedings from scientific conferences such as Digestive Disease Week (DDW) and United European Gastroenterology (UEG) Week, and updates to clinical trial registries. These sources will provide the earliest public disclosures of novel compounds and their mechanisms of action in the gastrointestinal space.

References

JNJ-17156516: A Technical Guide to a Potent and Selective CCK1 Receptor Antagonist and its Interaction with Cholecystokinin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17156516 is a novel, potent, and selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. Developed by Johnson & Johnson, this small molecule has been characterized through a series of in vitro and in vivo studies, demonstrating high affinity and competitive antagonism at the human CCK1 receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, its interaction with the cholecystokinin signaling pathway, and detailed experimental methodologies for its characterization. The information presented is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CCK1 receptor modulation.

Introduction to this compound and Cholecystokinin Signaling

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various physiological processes, primarily in the gastrointestinal system and the central nervous system. Its effects are mediated through two G-protein coupled receptors, the CCK1 receptor (formerly known as CCK-A) and the CCK2 receptor (formerly CCK-B). The CCK1 receptor is predominantly found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal smooth muscle, where it mediates gallbladder contraction, pancreatic enzyme secretion, and regulation of gastric emptying. In the brain, CCK1 receptors are involved in satiety and the modulation of dopamine (B1211576) pathways.

Given the significant role of CCK1 receptor signaling in physiological functions, the development of selective antagonists has been an area of considerable interest for therapeutic applications, including gastrointestinal motility disorders and appetite regulation. This compound, with its high potency and selectivity for the CCK1 receptor, represents a key pharmacological tool for investigating these processes.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized, revealing its high affinity and selectivity for the CCK1 receptor across multiple species. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.[1]

Table 1: In Vitro Binding Affinity of this compound at CCK1 Receptors [1]

| Species | Receptor | pKi (mean ± SEM) |

| Human (cloned) | CCK1 | 7.96 ± 0.11 |

| Rat (cloned) | CCK1 | 8.02 ± 0.11 |

| Canine (cloned) | CCK1 | 7.98 ± 0.04 |

| Human (gallbladder) | CCK1 | 8.22 ± 0.05 |

*pKi is the negative logarithm of the inhibitory constant.

Table 2: In Vitro Functional Antagonism of this compound [1]

| Assay | Species | pKB (mean ± SEM) |

| Gallbladder Contraction | Guinea Pig | 8.00 ± 0.07 |

*pKB is the negative logarithm of the antagonist dissociation constant.

Table 3: In Vivo Efficacy of this compound [1]

| Model | Species | Endpoint | ED50 / Effective Dose |

| CCK-8S-evoked Gallbladder Contraction | Guinea Pig | Dose-response shift | 240 nmol/kg i.v. |

| CCK-8S-evoked Duodenal Contractions | Rat | Decrease in contractions | ED50 = 484 nmol/kg |

Table 4: Pharmacokinetic Profile of this compound in Rats [1]

| Parameter | Value (mean ± SEM) |

| Half-life (t1/2) | 3.0 ± 0.5 h |

| Bioavailability (F) | 108 ± 10% |

Table 5: Selectivity of this compound for CCK1 over CCK2 Receptors [1]

| Species | Selectivity Fold-Change (approx.) |

| Human | 160 |

| Rat | 230 |

| Canine | 75 |

Cholecystokinin 1 (CCK1) Receptor Signaling Pathways

Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing CCK from binding to the receptor. The primary signaling pathway involves the coupling of the CCK1 receptor to the Gq family of G-proteins.

Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic calcium levels, along with DAG, activate protein kinase C (PKC). These signaling events culminate in various cellular responses, such as smooth muscle contraction and enzyme secretion. Additionally, downstream activation of pathways like the extracellular signal-regulated kinase (ERK) pathway has been implicated in CCK1 receptor signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard pharmacological assays and the available information on the characterization of this compound.

In Vitro Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the CCK1 receptor.

-

Materials:

-

Cell membranes expressing the human, rat, or canine CCK1 receptor, or homogenized fresh human gallbladder tissue.

-

Radioligand: [³H]L-364,718 (a selective CCK1 antagonist).

-

This compound stock solution in DMSO.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]L-364,718 (e.g., 0.2 nM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Guinea Pig Gallbladder Contraction

This assay assesses the functional antagonist activity (pKB) of this compound by measuring its ability to inhibit CCK-8S-induced contraction of isolated guinea pig gallbladder strips.[1]

-

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂/5% CO₂.

-

CCK-8S (sulfated cholecystokinin octapeptide) stock solution.

-

This compound stock solution in DMSO.

-

Organ bath system with force-displacement transducers.

-

-

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the gallbladder. Cut longitudinal strips of the gallbladder (approximately 10 x 2 mm).

-

Mounting: Suspend the tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂/5% CO₂. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer. Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes.

-

Antagonist Incubation: Add this compound at a single concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

-

Agonist Stimulation: Generate a cumulative concentration-response curve for CCK-8S by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile force.

-

Data Analysis: Compare the concentration-response curves of CCK-8S in the absence and presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio and determine the pKB value using the Schild equation.

-

In Vivo Model: Rat Duodenal Contractions

This in vivo model evaluates the efficacy of this compound in a physiological setting by measuring its ability to inhibit CCK-8S-induced duodenal motility in anesthetized rats.[1]

-

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Saline-filled catheter connected to a pressure transducer.

-

Infusion pumps.

-

CCK-8S solution for infusion.

-

This compound solution for administration.

-

-

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the duodenum.

-

Catheter Placement: Insert a saline-filled catheter into the lumen of the duodenum and secure it with ligatures. Connect the catheter to a pressure transducer to record intraluminal pressure changes, which reflect duodenal contractions.

-

Agonist Infusion: Administer a continuous intravenous infusion of CCK-8S at a rate known to produce consistent duodenal contractions.

-

Antagonist Administration: Once a stable baseline of CCK-8S-induced contractions is established, administer this compound intravenously at various doses.

-

Data Recording and Analysis: Record the duodenal contractions for a set period after the administration of this compound. Quantify the change in the number or amplitude of contractions and calculate the dose required to produce a 50% inhibition (ED₅₀) of the CCK-8S-induced response.

-

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. A review of clinical trial databases and Johnson & Johnson's publicly available pipeline information does not indicate that this compound has entered human clinical studies. Its development status is listed as "Pending," which may suggest that it remains in a preclinical stage or that its development has been discontinued.[1]

Conclusion

This compound is a well-characterized, potent, and selective CCK1 receptor antagonist with demonstrated in vitro and in vivo activity. Its high affinity for the human CCK1 receptor and favorable pharmacokinetic profile in rats underscore its potential as a valuable research tool for elucidating the physiological and pathophysiological roles of the cholecystokinin signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other CCK1 receptor modulators. While its clinical development status remains unconfirmed, the preclinical data on this compound contribute significantly to the understanding of CCK1 receptor pharmacology and its potential as a therapeutic target.

References

The Role of JNJ-17156516 in Pancreatitis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational compound JNJ-17156516, a potent and selective cholecystokinin (B1591339) 1 (CCK1) receptor antagonist, and its role in preclinical pancreatitis research. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: CCK1 Receptor Antagonism in Pancreatitis

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in pancreatic enzyme secretion. Under pathological conditions, such as in acute pancreatitis, excessive stimulation of the CCK1 receptor is believed to contribute to the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage. This compound has been investigated for its therapeutic potential in mitigating these effects by blocking the CCK1 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound

| Species | Receptor | Binding Affinity (pKi) | Selectivity (fold) vs. CCK2 Receptor |

| Human | CCK1 | 7.96 ± 0.11 | ~160 |

| Rat | CCK1 | 8.02 ± 0.11 | ~230 |

| Canine | CCK1 | 7.98 ± 0.04 | ~75 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Bile Duct Ligation-Induced Pancreatitis

| Compound | Parameter | ED₅₀ (p.o.) | Duration of Action |

| This compound | Inhibition of CCK8S-induced elevation of plasma amylase | 8.2 µmol/kg | 6 hours |

| Dexloxiglumide | Inhibition of CCK8S-induced elevation of plasma amylase | >30 µmol/kg | 2 hours |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Half-life (t½) | 3.0 ± 0.5 hours |

| Bioavailability (oral) | 108 ± 10% |

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of CCK1 receptor activation in pancreatic acinar cells and the inhibitory action of this compound.

JNJ-17156516: A Potential Therapeutic Avenue for Irritable Bowel Syndrome Explored Through Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The underlying pathophysiology of IBS is complex and not fully understood, but visceral hypersensitivity and dysregulated gut motility are considered key contributors. One therapeutic target of interest is the cholecystokinin-1 (CCK1) receptor. Cholecystokinin is a peptide hormone that plays a significant role in gallbladder contraction, pancreatic secretion, and importantly, the modulation of gastrointestinal motility and sensation. Antagonism of the CCK1 receptor has been proposed as a therapeutic strategy for managing symptoms of IBS, particularly in constipation-predominant IBS (IBS-C).

This technical guide focuses on JNJ-17156516, a potent and selective CCK1 receptor antagonist, and its potential application in the context of IBS, based on available preclinical data. While direct studies of this compound in formal models of Irritable Bowel Syndrome are not extensively documented in publicly available literature, this guide synthesizes the known pharmacology of the compound with the broader understanding of CCK1 receptor antagonism in relevant gastrointestinal models.

Core Compound Profile: this compound

This compound is a non-peptide, orally active antagonist of the CCK1 receptor. Its pharmacological profile demonstrates high affinity and selectivity for the CCK1 receptor over the CCK2 receptor subtype.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value |

| CCK1 Receptor Binding Affinity (pKi) | Human | 7.9 - 8.2 |

| Rat | ~8.0 | |

| Canine | ~8.0 | |

| Selectivity for CCK1 vs. CCK2 Receptor | Human | ~100-fold |

| Rat | ~200-fold | |

| Canine | ~75-fold |

Table 2: In Vivo Pharmacological Activity of this compound

| Model | Species | Effect | Potency (ED50 / Effective Dose) |

| Inhibition of CCK-8-induced Gallbladder Contraction | Guinea Pig | Dose-dependent inhibition | Not specified |

| Inhibition of CCK-8-induced Duodenal Contractions | Rat | Dose-dependent inhibition | ~484 nmol/kg |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Half-life (t1/2) | ~3 hours |

| Oral Bioavailability | High (~100%) |

The Role of CCK1 Receptor Antagonism in Models of Irritable Bowel Syndrome

The rationale for investigating CCK1 receptor antagonists in IBS stems from the known physiological actions of CCK in the gastrointestinal tract. CCK is released postprandially and contributes to the slowing of gastric emptying and colonic transit. In individuals with IBS-C, this can exacerbate symptoms of constipation and bloating. Furthermore, CCK is implicated in the sensitization of visceral afferent nerves, which can lead to the heightened pain perception characteristic of IBS.

By blocking the CCK1 receptor, antagonists like this compound are hypothesized to:

-

Accelerate colonic transit: This would be beneficial for patients with constipation.

-

Reduce visceral hypersensitivity: This could alleviate abdominal pain and discomfort.

Experimental Protocols in Relevant Preclinical Models

Visceral Hypersensitivity Models

Visceral hypersensitivity is a hallmark of IBS and is often modeled in animals by measuring the response to colorectal distension (CRD).

Protocol: Colorectal Distension (CRD) in Rats

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Hypersensitivity (Optional but common for IBS models):

-

Post-inflammatory model: Induction of a transient colitis with agents like trinitrobenzenesulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS). After the inflammation subsides, a state of visceral hypersensitivity often persists.

-

Stress-induced model: Chronic stress protocols, such as water avoidance stress or maternal separation, can induce visceral hypersensitivity.

-

-

Surgical Preparation (if measuring electromyography - EMG): Electrodes are implanted into the external oblique abdominal muscles to record the visceromotor response (VMR), a quantifiable measure of pain.

-

Colorectal Distension Procedure:

-

A flexible balloon catheter is inserted into the colorectum.

-

The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

-

The visceromotor response (abdominal muscle contractions) is recorded and quantified at each pressure level.

-

-

Drug Administration: this compound would be administered orally or via another relevant route at various doses prior to the CRD procedure.

-

Outcome Measures: A reduction in the VMR at different distension pressures in the drug-treated group compared to the vehicle-treated group would indicate an anti-hyperalgesic effect.

Colonic Motility and Transit Models

These models are crucial for assessing the prokinetic effects of a compound, which would be relevant for IBS-C.

Protocol: Colonic Transit Measurement in Mice

-

Animal Model: Adult male mice (e.g., C57BL/6) are often used.

-

Drug Administration: this compound would be administered orally.

-

Marker Administration: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally.

-

Measurement of Transit:

-

After a set period, the animals are euthanized.

-

The entire gastrointestinal tract is carefully dissected.

-

The distance traveled by the leading edge of the marker through the colon is measured and expressed as a percentage of the total colonic length.

-

-

Outcome Measures: An increase in the distance traveled by the marker in the drug-treated group compared to the vehicle group would indicate an acceleration of colonic transit.

Signaling Pathways and Logical Relationships

The therapeutic rationale for this compound in IBS is centered on the antagonism of the CCK1 receptor signaling pathway in the gut.

CCK1 Receptor Signaling Pathway in the Gut and the Point of Intervention for this compound.

A generalized experimental workflow for screening a compound like this compound in preclinical models of IBS.

Conclusion

This compound is a potent and selective CCK1 receptor antagonist with a favorable pharmacokinetic profile in preclinical species. While direct evidence of its efficacy in established animal models of Irritable Bowel Syndrome is not extensively reported in the public domain, the well-understood role of the CCK1 receptor in regulating colonic motility and visceral sensation provides a strong rationale for its investigation in this indication. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to characterize the therapeutic potential of this compound for IBS. Further preclinical studies in validated models of visceral hypersensitivity and constipation are warranted to fully elucidate the promise of this compound for the treatment of Irritable Bowel Syndrome. Such studies would be crucial in generating the necessary data to support its progression into clinical development for this common and often debilitating condition.

JNJ-17156516: A Potent and Selective CCK1 Receptor Antagonist and its Effects on Gallbladder Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of JNJ-17156516, a novel and selective antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. The document focuses on its effects on gallbladder contraction, presenting key quantitative data, detailed experimental methodologies, and illustrating the underlying signaling pathways.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate[1] |

| CAS Number | 649551-06-4[2] |

| Mechanism of Action | Selective Cholecystokinin 1 (CCK1) Receptor Antagonist[1] |

| Developer | Johnson & Johnson[1] |

Quantitative Data Summary

This compound has demonstrated high affinity and selectivity for the CCK1 receptor across multiple species in both in vitro and in vivo studies.

In Vitro Receptor Binding Affinity

The binding affinity of this compound to the CCK1 receptor was determined using radioligand binding studies. The pKi values, representing the negative logarithm of the inhibitor constant (Ki), are summarized below.

| Species/Tissue | Receptor | pKi (± SEM) |

| Human (cloned) | CCK1 | 7.96 (± 0.11)[1][2] |

| Rat (cloned) | CCK1 | 8.02 (± 0.11)[1][2] |

| Canine (cloned) | CCK1 | 7.98 (± 0.04)[1][2] |

| Human (gallbladder tissue) | CCK1 | 8.22 (± 0.05)[1] |

This compound exhibits high selectivity for the CCK1 receptor over the CCK2 receptor, with approximately 160-fold, 230-fold, and 75-fold selectivity in humans, rats, and canines, respectively[1][2].

In Vitro Functional Antagonism

The functional antagonist activity of this compound was assessed in an in vitro assay measuring the contraction of guinea pig gallbladder tissue.

| Assay | Species | pKB (± SEM) |

| Gallbladder Contraction | Guinea Pig | 8.00 (± 0.07)[1] |

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

In Vivo Efficacy

The in vivo effects of this compound on gallbladder and duodenal contraction were evaluated in animal models.

| Model | Species | Parameter | Dose | Effect |

| CCK-8S-evoked Gallbladder Contraction | Guinea Pig | Dose-response curve shift | 240 nmol/kg i.v. | Parallel, rightward shift[1] |

| CCK-8S-evoked Duodenal Contractions | Rat | ED50 | 484 nmol/kg | Dose-related decrease[1] |

Pharmacokinetic Profile in Rats

| Parameter | Value (± SEM) |

| Half-life (t½) | 3.0 (± 0.5) hours[1] |

| Bioavailability | 108 (± 10) %[1] |

Experimental Protocols

In Vitro Radioligand Binding Studies

Objective: To determine the binding affinity (pKi) of this compound for CCK1 receptors.

Methodology:

-

Tissue/Cell Preparation: Membranes from cells expressing cloned human, rat, or canine CCK1 receptors, or from fresh human gallbladder tissue, were prepared.

-

Radioligand: A radiolabeled CCK analog (e.g., [³H]CCK-8) was used as the ligand.

-

Assay: Membranes were incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The inhibitor constant (Ki) was calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi was then determined.

In Vitro Guinea Pig Gallbladder Contraction Assay

Objective: To assess the functional antagonist potency (pKB) of this compound.

Methodology:

-

Tissue Preparation: Gallbladders were isolated from guinea pigs and cut into longitudinal strips.

-

Organ Bath Setup: The strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Contraction Measurement: Changes in muscle tension (contraction) were recorded isometrically using a force transducer.

-

Agonist Stimulation: Cumulative concentration-response curves to the CCK1 receptor agonist, cholecystokinin octapeptide (CCK-8), were generated.

-

Antagonist Application: The assay was repeated in the presence of fixed concentrations of this compound.

-

Data Analysis: The Schild plot analysis was used to determine the pKB value, which quantifies the competitive antagonism.

In Vivo CCK-8S-Evoked Gallbladder Contraction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in inhibiting CCK-induced gallbladder contraction.

Methodology:

-

Animal Preparation: Guinea pigs were anesthetized.

-

Gallbladder Pressure Measurement: A catheter was inserted into the gallbladder to measure intraluminal pressure.

-

Drug Administration: this compound (240 nmol/kg) was administered intravenously.

-

Agonist Challenge: A dose-response to intravenously administered CCK-8S was performed before and after the administration of this compound.

-

Data Analysis: The shift in the CCK-8S dose-response curve was analyzed to determine the in vivo antagonist effect.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: CCK1 Receptor Signaling Pathway and this compound Inhibition.

Caption: Preclinical Evaluation Workflow for this compound.

References

The Role of P2X3 Receptor Antagonism in Visceral Hypersensitivity: A Technical Overview

Disclaimer: Initial searches for the compound "JNJ-17156516" did not yield publicly available information. This guide focuses on the well-established role of P2X3 receptor antagonism in visceral hypersensitivity, using the extensively studied antagonist A-317491 as a representative agent to illustrate the core principles and methodologies in this field of research.

Executive Summary

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), represents a significant unmet medical need. A key molecular target that has emerged in the pathophysiology of visceral pain is the P2X3 purinergic receptor. This ion channel, predominantly expressed on nociceptive sensory neurons, is activated by extracellular adenosine (B11128) triphosphate (ATP) released during tissue damage or inflammation, leading to the generation and transmission of pain signals. This technical guide provides an in-depth analysis of the role of P2X3 receptors in visceral hypersensitivity and the therapeutic potential of their antagonists. We will delve into the preclinical evidence, focusing on quantitative data from animal models, detailed experimental protocols, and the underlying signaling pathways.

The P2X3 Receptor: A Key Player in Visceral Nociception

P2X3 receptors are ligand-gated ion channels that are selectively expressed on small-diameter primary afferent neurons, which are responsible for transmitting pain signals from the periphery to the central nervous system.[1] In the context of the gastrointestinal tract, these neurons innervate the gut wall. Under conditions of inflammation, injury, or mechanical stress, ATP is released from various cell types, including epithelial and immune cells. This ATP then binds to and activates P2X3 receptors on sensory nerve endings, causing an influx of cations (primarily Ca2+ and Na+) and subsequent depolarization of the neuronal membrane.[2][3] This depolarization, if it reaches the threshold, triggers an action potential that propagates along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.[1]

The sustained activation and sensitization of these P2X3-expressing neurons are believed to be a critical mechanism underlying the chronic pain and discomfort characteristic of visceral hypersensitivity.[4]

Quantitative Efficacy of P2X3 Antagonism in Preclinical Models

The therapeutic potential of targeting P2X3 receptors for visceral pain has been extensively investigated in preclinical models. A widely used model is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics aspects of inflammatory bowel disease and subsequent visceral hypersensitivity.[4] In these models, the visceromotor response (VMR) to colorectal distension (CRD) is a key quantitative measure of visceral pain. The VMR is a reflex contraction of the abdominal muscles in response to a painful stimulus in the colon or rectum.[4]

The selective P2X3 and P2X2/3 receptor antagonist, A-317491, has demonstrated significant efficacy in reducing visceral hypersensitivity in these models. The tables below summarize the quantitative data from a key study.

Table 1: Effect of A-317491 on Visceromotor Response (VMR) in a Rat Model of Acute TNBS-Induced Colitis [4][5]

| Distension Pressure (mmHg) | Mean VMR (Vehicle) | Mean VMR (A-317491, 10 mg/kg) | % Reduction | Mean VMR (A-317491, 25 mg/kg) | % Reduction |

| 20 | 1.5 | 0.8 | 46.7% | 0.6 | 60.0% |

| 30 | 2.2 | 1.3 | 40.9% | 0.9 | 59.1% |

| 40 | 2.8 | 2.1 | 25.0% | 1.5 | 46.4% |

| 60 | 3.5 | 3.0 | 14.3% | 2.2 | 37.1% |

| 80 | 4.0 | 3.8 | 5.0% | 2.8 | 30.0% |

Data are estimated from published graphs and represent the mean number of abdominal contractions. The VMR in control (non-colitic) animals was significantly lower than in the vehicle-treated colitic group.[4][5]

Table 2: Effect of A-317491 on Visceromotor Response (VMR) in a Rat Model of Post-Inflammatory Visceral Hypersensitivity [4]

| Distension Pressure (mmHg) | Mean VMR (Vehicle) | Mean VMR (A-317491, 10 mg/kg) | % Reduction | Mean VMR (A-317491, 25 mg/kg) | % Reduction |

| 20 | 1.2 | 0.5 | 58.3% | 0.4 | 66.7% |

| 30 | 1.8 | 0.8 | 55.6% | 0.6 | 66.7% |

| 40 | 2.5 | 1.2 | 52.0% | 0.9 | 64.0% |

| 60 | 3.2 | 1.8 | 43.8% | 1.4 | 56.3% |

| 80 | 3.8 | 2.5 | 34.2% | 2.0 | 47.4% |

Data are estimated from published graphs and represent the mean number of abdominal contractions. The VMR in control (non-colitic) animals was significantly lower than in the vehicle-treated post-colitic group.[4]

These data clearly demonstrate a dose-dependent reduction in visceral hypersensitivity with P2X3 receptor antagonism in both acute and chronic models of visceral pain.

Experimental Protocols

TNBS-Induced Colitis and Visceral Hypersensitivity Model[4][6]

-

Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.

-

Induction of Colitis:

-

Rats are lightly anesthetized with isoflurane.

-

A catheter is inserted intra-anally to a depth of 8 cm.

-

TNBS (10 mg in 0.25 mL of 50% ethanol) is instilled into the colon.

-

Control animals receive a saline enema.

-

-

Acute Colitis Model: Experiments are performed 3 days after TNBS instillation.

-

Post-Inflammatory Model: The resolution of colitis is monitored by colonoscopy. Experiments are conducted 3 days after complete mucosal healing is confirmed.

Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)[4][7][8][9][10]

-

Electrode Implantation:

-

Under anesthesia, Teflon-coated stainless-steel wire electrodes are sutured into the external oblique abdominal muscle.

-

The electrode leads are tunneled subcutaneously and exteriorized at the back of the neck.

-

Animals are allowed to recover for at least one week.

-

-

Colorectal Distension Procedure:

-

On the day of the experiment, a flexible balloon catheter (typically 5-7 cm long) is inserted into the descending colon and rectum.[6][7]

-

The catheter is connected to a pressure-controlled distension device.

-

A series of graded phasic distensions are applied (e.g., 20, 40, 60, 80 mmHg).[6]

-

Each distension typically lasts for 10-20 seconds, with an inter-distension interval of 2-5 minutes.[6][8]

-

-

Data Acquisition and Analysis:

-

Electromyographic (EMG) activity of the abdominal muscles is recorded during the pre-distension (baseline) and distension periods.

-

The EMG signal is rectified and the area under the curve (AUC) is calculated.[8]

-

The VMR is quantified as the increase in EMG activity during distension compared to the baseline.

-

Signaling Pathways and Experimental Workflow

P2X3 Receptor Signaling Pathway in Visceral Pain

The activation of P2X3 receptors on primary afferent neurons by ATP triggers a cascade of events leading to the sensation of pain. The following diagram illustrates this proposed signaling pathway.

Experimental Workflow for Evaluating P2X3 Antagonists

The preclinical evaluation of a P2X3 antagonist for visceral hypersensitivity follows a structured workflow, from disease induction to data analysis.

Conclusion and Future Directions

The compelling preclinical data strongly support the role of P2X3 receptors in the pathophysiology of visceral hypersensitivity. The significant reduction in visceral pain behaviors in animal models following the administration of selective P2X3 antagonists highlights the therapeutic potential of this drug class. Further research and clinical development of potent and selective P2X3 antagonists are warranted to translate these promising preclinical findings into effective treatments for patients suffering from chronic visceral pain conditions like IBS. The methodologies and quantitative endpoints detailed in this guide provide a robust framework for the continued investigation and development of novel therapeutics targeting the P2X3 receptor.

References

- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pennsieve: Visceromotor responses (VMR) to colorectal distension in mice with silenced or activated enterochromaffin cells [discover.pennsieve.io]

JNJ-17156516: A Potent and Selective CCK1 Receptor Antagonist for Potential Therapeutic Application in Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-17156516 is a novel, potent, and highly selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. Developed by Johnson & Johnson, this small molecule has demonstrated significant potential in preclinical studies for the therapeutic management of various gastrointestinal and immune system disorders. Its mechanism of action, centered on the competitive inhibition of the CCK1 receptor, modulates key physiological processes, including gallbladder motility, pancreatic enzyme secretion, and gastric emptying. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used in its preclinical characterization.

Introduction to this compound

This compound, chemically identified as 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate, is a well-characterized antagonist of the CCK1 receptor.[1][2] The CCK1 receptor, predominantly expressed in the gastrointestinal (GI) tract, plays a crucial role in digestive processes. Its endogenous ligand, cholecystokinin (CCK), is a peptide hormone that regulates gallbladder contraction, pancreatic secretion, and satiety signaling. By blocking the action of CCK at the CCK1 receptor, this compound can potentially ameliorate conditions characterized by excessive or inappropriate CCK signaling.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCK1 receptor. This means it binds to the receptor at the same site as the endogenous ligand CCK but does not activate it, thereby preventing CCK from exerting its biological effects. The CCK1 receptor is a G-protein coupled receptor (GPCR), and its activation by CCK primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in cellular responses like smooth muscle contraction and enzyme secretion.

Below is a diagram illustrating the CCK1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological and Pharmacokinetic Data

The preclinical profile of this compound is characterized by its high affinity and selectivity for the CCK1 receptor across multiple species, coupled with favorable pharmacokinetic properties in animal models.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Tissue/System | Value | Reference |

| pKi | Human | Cloned CCK1 Receptor | 7.96 ± 0.11 | [1] |

| Rat | Cloned CCK1 Receptor | 8.02 ± 0.11 | [1] | |

| Canine | Cloned CCK1 Receptor | 7.98 ± 0.04 | [1] | |

| Human | Gallbladder Tissue | 8.22 ± 0.05 | [1] | |